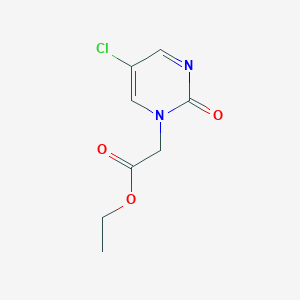
ethyl 2-(5-chloro-2-oxopyrimidin-1-yl)acetate
Cat. No. B8463492
M. Wt: 216.62 g/mol
InChI Key: OGYCYCGNQDSYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04395406
Procedure details


5-Chloropyrimid-2-one (0.02 mol) was added to a stirred solution of KOH (0.02 mol) in ethanol (100 ml) followed by addition of ethyl bromoacetate (0.023 mol). The reaction mixture was heated under reflux for 4 h. The reaction mixture was then evaporated to dryness at reduced pressure and the residue was extracted with chloroform (150 ml). The chloroform extract, after filtration, was washed with aqueous 0.5 N NaOH (2×3 ml) and water (3 ml). Evaporation of the dried (MgSO4) solution left the product which was recrystallized from acetone; yield 39%, m.p. 175°-177° C. (Found: C 44.65; H, 4.17. Calc. for C8H9ClN2O3 : C 44.36; H, 4.19).




Yield
39%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.[OH-].[K+].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(O)C>[CH2:16]([O:15][C:13]([CH2:12][N:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[N:6][C:5]1=[O:8])=[O:14])[CH3:17] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=NC(NC1)=O
|
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0.023 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then evaporated to dryness at reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with chloroform (150 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with aqueous 0.5 N NaOH (2×3 ml) and water (3 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4) solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left the product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(=O)CN1C(N=CC(=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
